molecular formula C12H8N6O2S B14295074 Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- CAS No. 125792-04-3

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-

Cat. No.: B14295074
CAS No.: 125792-04-3
M. Wt: 300.30 g/mol
InChI Key: SAHPFDXYNBAFCE-UHFFFAOYSA-N
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Description

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- is a chemical compound that features a benzene ring substituted with azido and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- typically involves the introduction of azido groups onto a benzene ring that already contains a sulfonyl group. This can be achieved through a series of electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- can undergo various types of chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups.

    Reduction: The azido groups can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- involves the interaction of its azido and sulfonyl groups with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-azido-4-methyl-: Similar structure with a methyl group instead of a sulfonyl group.

    Benzene, azido-: Contains a single azido group on the benzene ring.

    Benzene, 1-azido-4-chloro-: Contains a chloro group instead of a sulfonyl group.

Uniqueness

Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- is unique due to the presence of both azido and sulfonyl groups on the benzene ring

Properties

CAS No.

125792-04-3

Molecular Formula

C12H8N6O2S

Molecular Weight

300.30 g/mol

IUPAC Name

1-azido-3-(4-azidophenyl)sulfonylbenzene

InChI

InChI=1S/C12H8N6O2S/c13-17-15-9-4-6-11(7-5-9)21(19,20)12-3-1-2-10(8-12)16-18-14/h1-8H

InChI Key

SAHPFDXYNBAFCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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